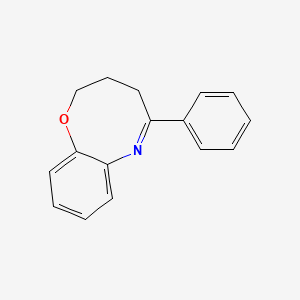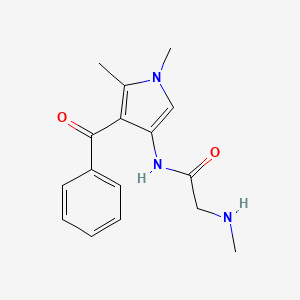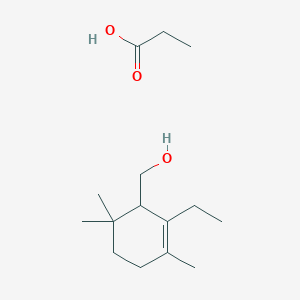
(2-Ethyl-3,6,6-trimethylcyclohex-2-en-1-yl)methanol;propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Ethyl-3,6,6-trimethylcyclohex-2-en-1-yl)methanol;propanoic acid is a chemical compound with the molecular formula C13H22O. This compound is characterized by a cyclohexene ring substituted with ethyl, trimethyl, and methanol groups, along with a propanoic acid moiety. It is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethyl-3,6,6-trimethylcyclohex-2-en-1-yl)methanol;propanoic acid typically involves the reaction of β-ionone with thiosemicarbazide in ethanol, followed by the addition of diluted hydrochloric acid and refluxing at 80°C for one hour . The reaction is monitored by TLC analysis until the starting material disappears completely, and the product is recrystallized from 70% ethanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. it is likely that similar synthetic routes are scaled up for industrial applications, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(2-Ethyl-3,6,6-trimethylcyclohex-2-en-1-yl)methanol;propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions include ketones, alcohols, carboxylic acids, and substituted derivatives, depending on the type of reaction and reagents used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2-Ethyl-3,6,6-trimethylcyclohex-2-en-1-yl)methanol;propanoic acid is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for more complex molecules and is utilized in the study of reaction mechanisms and pathways.
Biology
In biological research, this compound is studied for its potential effects on cellular processes and its interactions with biological molecules. It may be used in assays to investigate enzyme activities and metabolic pathways.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. It may be investigated for its effects on specific molecular targets and its potential as a drug candidate.
Industry
In industrial applications, this compound is used in the production of fragrances, flavors, and other specialty chemicals. Its unique structure makes it valuable in the formulation of various consumer products.
Mecanismo De Acción
The mechanism of action of (2-Ethyl-3,6,6-trimethylcyclohex-2-en-1-yl)methanol;propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Ethyl-2,2,6-trimethylcyclohexane
- 3-Buten-2-one, 4-(2,5,6,6-tetramethyl-1-cyclohexen-1-yl)
- 2-Cyclohexen-1-one, 2,6,6-trimethyl-
Uniqueness
(2-Ethyl-3,6,6-trimethylcyclohex-2-en-1-yl)methanol;propanoic acid is unique due to its specific combination of functional groups and its structural configuration
Propiedades
Número CAS |
89452-30-2 |
|---|---|
Fórmula molecular |
C15H28O3 |
Peso molecular |
256.38 g/mol |
Nombre IUPAC |
(2-ethyl-3,6,6-trimethylcyclohex-2-en-1-yl)methanol;propanoic acid |
InChI |
InChI=1S/C12H22O.C3H6O2/c1-5-10-9(2)6-7-12(3,4)11(10)8-13;1-2-3(4)5/h11,13H,5-8H2,1-4H3;2H2,1H3,(H,4,5) |
Clave InChI |
LQDRILNNBOSPNN-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(CCC(C1CO)(C)C)C.CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


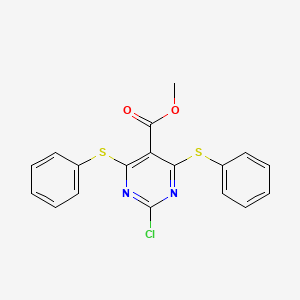
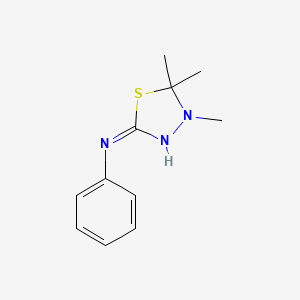
![3-[3-(2-Amino-6-methylpyridin-3-yl)sulfanyl-5-chloropyrazin-2-yl]sulfanyl-6-methylpyridin-2-amine](/img/structure/B14385635.png)
![6,14,17,22,25-Pentaoxa-1,3,9,11-tetraazabicyclo[9.8.8]heptacosane-2,10-dithione](/img/structure/B14385646.png)
![2-[(3-Iodoprop-2-YN-1-YL)oxy]ethyl dodecanoate](/img/structure/B14385658.png)
![1-{[2-(2-Chlorophenyl)-2-methyl-1,3-dioxolan-4-yl]methyl}piperidine](/img/structure/B14385664.png)


![2-[(Naphtho[2,3-b]thiophen-2-yl)methyl]benzaldehyde](/img/structure/B14385678.png)


![Bis(2-{[(dimethylarsanyl)methyl]amino}ethyl) methylarsonite](/img/structure/B14385694.png)
